(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine
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Overview
Description
(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine is a chiral amine compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AS)-hexahydro-1H-pyrrolizin-1-amine typically involves the use of enantiopure starting materials and chiral catalysts. One common method involves the asymmetric synthesis starting from commercially available α,β-unsaturated esters derived from L-proline. The key step in this synthesis is the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to the α,β-unsaturated ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of chiral catalysts are likely to be employed on a larger scale to ensure the production of enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions
(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodoxybenzoic acid and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives .
Scientific Research Applications
(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (1R,7AS)-hexahydro-1H-pyrrolizin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(R,1R,7aS,7bS)-1,6-trimethyl-H,H,H,1H,2H,3bH,4H,5H,7bH-naphtho[4a,4-b]furan-2-one: This compound shares a similar bicyclic structure but differs in its functional groups and overall molecular weight.
[(1R,7aS)-4-Oxidohexahydro-1H-pyrrolizin-1-yl]methyl (3R)-2,3-dihydroxy-2-isopropylbutanoate: Another compound with a similar core structure but different substituents.
Uniqueness
(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine is unique due to its specific chiral configuration and the presence of an amine group. This configuration allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design.
Properties
IUPAC Name |
(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWZGLYKBFCQX-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](CCN2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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